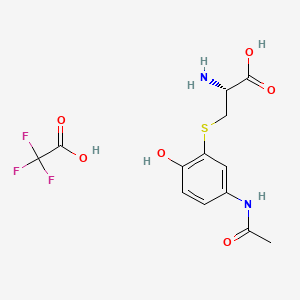

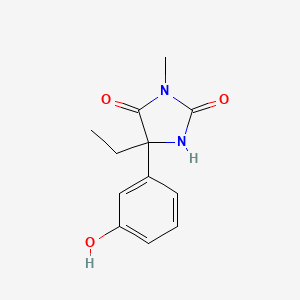

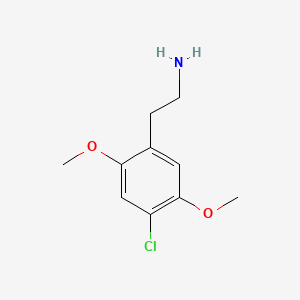

![molecular formula C25H24F4N4O5 B605051 N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide CAS No. 1889279-16-6](/img/structure/B605051.png)

N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

描述

A-485 is an inhibitor of the histone acetyltransferase p300/CBP (IC50 = 60 nM). It decreases acetylated histone H3 lysine 27 (H3K27Ac), but not H3K9Ac, levels in PC3 cells in a concentration-dependent manner. A-485 reduces proliferation of non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin's, and acute myeloid leukemia cell lines. It inhibits expression of prostate specific antigen (PSA) and H3K27Ac occupancy at the PSA enhancer without inhibiting androgen receptor occupancy in LNCaP-FGC cells. A-485 reduces tumor volume in a LuCaP-77 mouse xenograft model of castration-resistant prostate cancer when administered at a dose of 100 mg twice per day for 21 days.

A-485 is a potent and selective HAT inhibitor of p300/CBP in vitro with an IC50 of 10 nM in a p300 TR-FRET assay and 3 nM in a CBP TR-FRET assay with selectivity > 1000-fold over closely related HATs. SPR data indicates potent binding to p300 (KD=15 nM). In PC-3 cells A-485 reduces H3K27ac with IC50 of 73 nM while not affecting H3K9ac levels. Inhibition of cellular proliferation is observed in several cancer cell types, most notably AR+ prostate, multiple myeloma, and NHL. A-486 is a suitable control with 1000-fold higher IC50 in the p300 TR-FRET assay.

科研应用

合成和化学表征

所讨论化合物的主要研究应用之一涉及其合成和化学表征。像熊静(2011)等人的研究专注于类似化合物的合成,重点介绍了生产方法和结构表征,使用了NMR、IR、MS和特定旋光测量技术(Xiong Jing, 2011)。

PET成像的放射示踪剂开发

一个重要的研究领域是为正电子发射断层扫描(PET)成像开发放射示踪剂。例如,藤永等人(2018)开发了新型放射示踪剂,包括含有[18F]氟苯环的衍生物,用于在缺血性脑中PET成像转位蛋白(TSPO)。这些化合物显示出高结合亲和力和改善的体内稳定性(Fujinaga et al., 2018)。

稳定同位素标记化合物的合成

林和维纳(2012)的研究说明了稳定同位素标记化合物的合成,包括一种抗菌剂及其主要代谢物。这类研究对于开发用于各种科学目的的标记化合物至关重要,包括跟踪和分析(R. Lin & L. Weaner, 2012)。

除草活性

该化合物还在农业中找到应用,特别是在除草剂的开发中。吴等人(2011)合成并评估了新型衍生物的除草活性,展示了该化合物在控制双子叶杂草中的潜力(Daoxin Wu et al., 2011)。

抗惊厥特性

已经进行了相关化合物的抗惊厥活性研究,如科恩等人(1993)所示。他们合成了α-杂环α-乙酰氨基-N-苄乙酰胺衍生物,并评估了它们在小鼠癫痫测试中的有效性(H. Kohn et al., 1993)。

抗炎和抗癌应用

该化合物还被研究其潜在的抗炎和抗癌特性。像桑德和马勒拉朱(2013)等人合成了新型衍生物并评估了它们的抗炎活性(K. Sunder & Jayapal Maleraju, 2013),而彭萨拉等人(2011)专注于合成类似物以对人类肿瘤细胞系进行体外细胞毒性测试(Narsimha R Penthala et al., 2011)。

抗病毒评估

最近,Apaydın等人(2020)探索了新的螺环噻唑啉衍生物的抗病毒活性,突显了该化合物在对抗病毒感染中的潜力(Çağla Begüm Apaydın等人,2020)。

抗菌活性

最后,瓦尔什尼等人(2009)合成了一系列衍生物,并评估了它们对各种耐药革兰氏阳性和阴性细菌的抗菌活性,展示了该化合物在应对细菌感染中的应用(V. Varshney et al., 2009)。

性质

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVJKILQRBSEAG-LFPIHBKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F4N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

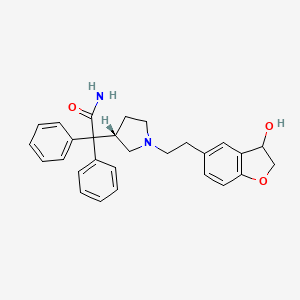

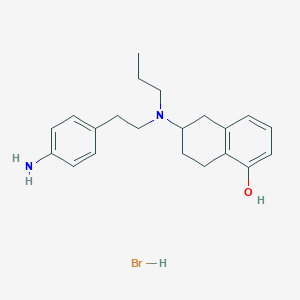

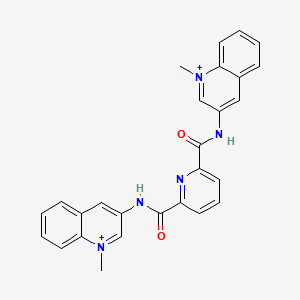

![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)